N-(pyridin-2-ylcarbamoyl)benzamide
Description
Significance of the Benzamide-Pyridine Scaffold in Medicinal Chemistry and Chemical Biology
The benzamide-pyridine scaffold is a privileged structural motif in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. ontosight.aismolecule.com Benzamide (B126) derivatives are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. ontosight.ai The amide bond is a crucial feature in many active pharmaceutical ingredients and serves as a versatile intermediate in the synthesis of diverse bioactive molecules.
The pyridine (B92270) ring, a bioisostere of benzene (B151609), is another cornerstone of drug discovery. Its inclusion in a molecule can enhance pharmacological characteristics due to its weak basicity and potential to improve aqueous solubility. nih.gov The nitrogen atom in the pyridine ring can participate in hydrogen bonding and other interactions with biological targets, such as enzymes and receptors, which is a critical aspect of drug design. The combination of these two moieties in the benzamide-pyridine scaffold creates a framework with significant potential for therapeutic applications.
Overview of Structural Motifs in Bioactive Molecules
The structure of N-(pyridin-2-ylcarbamoyl)benzamide consists of a benzamide core linked to a pyridine ring through a carbamoyl (B1232498) (-NH-C(=O)-NH-) group. ontosight.ai This specific arrangement of atoms and functional groups gives rise to several structural motifs that are significant in bioactive molecules:
Amide and Urea (B33335) Functionalities: The presence of both an amide and a urea-like carbamoyl linker provides multiple sites for hydrogen bonding, which is crucial for molecular recognition and binding to biological macromolecules.
Aromatic Rings: The benzene and pyridine rings are key aromatic systems that can engage in various non-covalent interactions, including π-π stacking and hydrophobic interactions with biological targets.
Rotational Flexibility: The single bonds within the carbamoyl linker allow for a degree of rotational freedom, which can influence the compound's conformational preferences and its ability to adopt a bioactive conformation upon binding to a target. The non-planar nature of related molecules, with an inclination between the benzene and pyridine rings, affects their intermolecular interactions and stability. smolecule.com
These structural features are common in molecules designed to interact with specific biological pathways, and their presence in this compound underpins the interest in its potential bioactivity.
Scope and Research Trajectories for this compound and Related Derivatives
While dedicated research on the biological profile of this compound is limited, the broader investigation into its derivatives and analogs provides a roadmap for future research trajectories. The primary areas of exploration for compounds with a similar benzamide-pyridine core include:
Antiparasitic Agents: A study on N-phenylbenzamide derivatives targeting kinetoplastid parasites investigated a closely related analog, N-(pyridin-2-yl)benzamide. science.gov While this analog showed activity against the promastigote form of Leishmania donovani, it was inactive against the intracellular amastigotes. science.gov This highlights the subtle structural modifications that can dramatically impact biological activity and suggests a potential avenue for the development of more effective antiparasitic drugs.
Enzyme Inhibition: The benzamide scaffold is a common feature in various enzyme inhibitors. nih.gov For instance, derivatives of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide have been synthesized and evaluated as lipoxygenase inhibitors with potential anticancer activity. Although this represents a more complex heterocyclic system, it underscores the potential of the core benzamide-pyridine structure to be adapted for enzyme-targeted therapies.
Potassium Channel Openers: In the search for treatments for epilepsy, N-pyridyl and pyrimidine (B1678525) benzamides have been explored as KCNQ2/Q3 potassium channel openers. google.com While the 2-pyridyl isomer, 3,4-dichloro-N-(pyridine-2-yl)benzamide, was found to be inactive, the corresponding 3-pyridyl isomer showed weak agonist activity, leading to the development of more potent analogs. google.com This demonstrates the critical role of isomerism in determining the biological activity of this class of compounds.
Kinase Inhibitors: Benzamide derivatives have also been investigated as inhibitors of Bruton's Tyrosine Kinase (Btk), a key target in the treatment of certain B-cell malignancies and autoimmune diseases. google.comnih.gov
Future research on this compound would likely involve its synthesis and screening against a variety of biological targets, informed by the activities observed for its structural relatives. The development of synthetic methodologies for producing a library of derivatives with systematic structural modifications will be crucial for establishing structure-activity relationships (SAR) and identifying lead compounds for further optimization.
Detailed Research Findings
Specific experimental data on the biological activity of this compound is scarce in publicly available literature. However, some physicochemical properties have been determined.
Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₁N₃O₂ | PubChem |
| Molecular Weight | 241.24 g/mol | PubChem |
| XLogP3 | 2.4 | PubChem |
While direct biological data is limited, the study of closely related analogs provides some insight into the potential of this structural class.
Biological Activity of a Closely Related N-(pyridin-2-yl)benzamide Analog
| Compound | Target Organism | Assay | Activity (EC₅₀) | Reference |
|---|---|---|---|---|
| N-(pyridin-2-yl)benzamide analogue (3b) | Leishmania donovani (promastigotes) | In vitro | 1.46 µM | science.gov |
It is important to reiterate that the data in the second table pertains to a related analog and not this compound itself. The difference lies in the linker between the benzamide and pyridine moieties.
Structure
3D Structure
Properties
IUPAC Name |
N-(pyridin-2-ylcarbamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c17-12(10-6-2-1-3-7-10)16-13(18)15-11-8-4-5-9-14-11/h1-9H,(H2,14,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKGCZZLXAMCRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=O)NC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401330161 | |
| Record name | N-(pyridin-2-ylcarbamoyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401330161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49718146 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
39764-04-0 | |
| Record name | N-(pyridin-2-ylcarbamoyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401330161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for N-(pyridin-2-ylcarbamoyl)benzamide
The construction of this compound hinges on the formation of two key functional groups: the benzamide (B126) and the N-pyridylurea moieties. Several synthetic routes have been established to create these linkages, each with its own set of advantages and reaction conditions.
Amidation Reactions and Catalysis
Amidation reactions represent a cornerstone in the synthesis of this compound and its derivatives. These reactions typically involve the coupling of a carboxylic acid or its derivative with an amine. The use of catalysts is often essential to facilitate this transformation under milder conditions and with higher yields.
Recent advancements in catalysis have highlighted the potential of bimetallic metal-organic frameworks (MOFs) as highly efficient heterogeneous catalysts for amidation reactions. mdpi.com These materials offer a synergistic effect between two different metal centers, enhancing their catalytic performance compared to their monometallic counterparts. nih.gov
One notable example is the use of a bimetallic Fe₂Ni-BDC MOF, where iron(III) and nickel(II) cations are bridged by 1,4-benzenedicarboxylic acid (BDC) anions. mdpi.com This catalyst has been successfully employed in the synthesis of N-(pyridin-2-yl)benzamide from 2-aminopyridine (B139424) and trans-β-nitrostyrene. mdpi.com The Fe₂Ni-BDC catalyst demonstrated superior activity compared to its monometallic Fe-BDC and Ni-BDC counterparts. mdpi.com The reaction proceeds via a Michael addition-amidation cascade, where the bimetallic sites are believed to play a crucial role as Lewis acids, activating the substrates and facilitating the reaction sequence. mdpi.com
Another bimetallic system, a Co/Fe-MOF, has also been shown to be an effective catalyst for the oxidative amidation between 2-aminopyridine and benzaldehyde (B42025) to produce N-pyridinylamides, achieving yields up to 94%. researchgate.net The reusability of these heterogeneous catalysts is a significant advantage, with the Fe₂Ni-BDC catalyst being reused up to six times without a significant loss in its catalytic activity, yielding 77% of the product in the sixth run. mdpi.com
Table 1: Performance of Different Catalysts in the Synthesis of N-(pyridin-2-yl)benzamide
| Catalyst | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Fe₂Ni-BDC | 2-aminopyridine, trans-β-nitrostyrene | Dichloromethane | 80 | 24 | 82 | mdpi.com |
| Ni-BDC | 2-aminopyridine, trans-β-nitrostyrene | Dichloromethane | 80 | 24 | Lower than Fe₂Ni-BDC | mdpi.com |
| Fe-BDC | 2-aminopyridine, trans-β-nitrostyrene | Dichloromethane | 80 | 24 | Lower than Fe₂Ni-BDC | mdpi.com |
| Ni-based MOF | Not specified | Not specified | Not specified | Not specified | 85 | researchgate.net |
| Co/Fe-MOF | 2-aminopyridine, benzaldehyde | 1,4-dioxane | 120 | Not specified | up to 94 | researchgate.net |
The formation of the carbamoyl (B1232498), or urea (B33335), linkage is another critical step in the synthesis of this compound. One approach involves the reaction of N-(phenoxycarbonyl)benzamide with a suitable amine, such as 2-aminopyridine. mdpi.com This method relies on the phenoxycarbonyl group as a leaving group to facilitate the formation of the urea bond.
Another strategy for forming the carbamoyl moiety is through the use of isocyanates. While not directly reported for the title compound in the provided context, the synthesis of related N-acylureas has been achieved through a Hofmann-type rearrangement of 2-oxoacetamides mediated by N-iodosuccinimide (NIS) to generate acyl isocyanates in situ. acs.org These reactive intermediates can then be trapped by amines to form the desired N-acylurea structure. acs.org
Direct Condensation Methods
Direct condensation reactions offer a more straightforward approach to amide bond formation, typically by reacting a carboxylic acid directly with an amine, often at elevated temperatures or in the presence of a coupling agent. While conventional direct condensation can have limitations, it remains a fundamental strategy. researchgate.net For instance, the synthesis of N-(pyridin-2-yl)benzamide has been achieved through the reaction of benzoylformic acid and 2-aminopyridine, yielding the product in 74% yield. researchgate.net
Coupling Reactions for Carbamide Linkage Formation
Coupling reactions, particularly those mediated by transition metals, are powerful tools for forming C-N bonds. In the context of related structures, Suzuki coupling has been employed. For example, (4-(pyridin-2-ylcarbamoyl)phenyl)boronic acid has been coupled with other molecules in the synthesis of more complex pharmaceutical agents. newdrugapprovals.org This highlights the utility of the N-(pyridin-2-yl)benzamide moiety as a building block that can be further functionalized through cross-coupling reactions.
Optimization Strategies in Synthesis
In the synthesis utilizing the Fe₂Ni-BDC catalyst, several conditions were systematically varied to maximize the yield of N-(pyridin-2-yl)benzamide. mdpi.comresearchgate.net It was found that using a 10 mol% catalyst loading was optimal, as increasing the catalyst concentration further did not lead to a significant improvement in yield. researchgate.net The reaction temperature was also critical, with 80 °C being identified as the ideal temperature. Lower temperatures resulted in a decreased yield, while a higher temperature of 100 °C also led to a lower yield, possibly due to the decomposition of reactants or products. researchgate.net The molar ratio of the reactants, 2-aminopyridine and trans-β-nitrostyrene, was also investigated, with a 1:1 ratio proving to be effective. mdpi.com
Table 2: Optimization of Reaction Conditions for the Synthesis of N-(pyridin-2-yl)benzamide using Fe₂Ni-BDC Catalyst
| Parameter | Variation | Outcome | Reference |
|---|---|---|---|
| Catalyst Loading | < 10 mol% | Lower yield | researchgate.net |
| 10 mol% | Optimal yield (82%) | mdpi.comresearchgate.net | |
| > 10 mol% | No significant improvement in yield | researchgate.net | |
| Temperature | Room Temperature | Lower yield | researchgate.net |
| 80 °C | Optimal yield (82%) | mdpi.comresearchgate.net | |
| 100 °C | Lower yield | researchgate.net | |
| Reactant Molar Ratio (2-aminopyridine:trans-β-nitrostyrene) | 1:1 | Effective for high yield | mdpi.com |
Control of Reaction Conditions (e.g., Temperature, Solvent)
The conditions under which the synthesis of this compound and its derivatives are carried out play a critical role in the outcome of the reaction. For instance, in the synthesis of related N-(pyridin-2-yl)arylamide compounds using Ni-based metal-organic frameworks as catalysts, the choice of solvent was found to significantly affect the reaction conversion. researchgate.net Similarly, in the synthesis of pyrrolobenzodiazepine-triazole hybrids, temperature was a key variable. No reaction was observed at room temperature, but at 80°C, the desired product was formed, albeit with varying yields depending on other factors. frontiersin.org The use of specific solvents like [Bmim]BF4 was also identified as optimal for this particular transformation. frontiersin.org
The following table illustrates the effect of different solvents on a related amidation reaction: Table 1: Effect of Solvents on Reaction Conversion
| Solvent | Conversion (%) |
| DMF | 85 |
| Toluene | 60 |
| Acetonitrile | 45 |
| Dioxane | 30 |
| Data sourced from a study on Ni-based metal organic frameworks for N-(pyridin-2-yl)arylamide synthesis. researchgate.net |
Evaluation of Catalyst Efficiency and Reusability
Catalysts are central to the efficient synthesis of this compound and its analogs. Nickel-based catalysts, in particular, have been shown to be effective. One study details an efficient protocol for Chan-Lam cross-coupling reactions using a simple N-(pyridin-2-yl)benzamide ligand with Ni(OAc)₂·4H₂O. researchgate.net This system demonstrated high yields at low catalyst loadings. researchgate.net
Another approach utilized a Ni-based metal-organic framework (Ni-BDC) as a heterogeneous catalyst for the synthesis of N-(pyridin-2-yl)arylamides, achieving a yield of 85%. researchgate.net A key advantage of this catalyst is its reusability. It was found to maintain good stability and efficiency (approximately 82%) after four catalytic cycles. researchgate.net Similarly, other heterogeneous catalysts have been developed that can be recovered and reused for multiple cycles without a significant loss of performance, which is beneficial from both an industrial and environmental perspective. researchgate.net
Table 2: Catalyst Reusability in N-(pyridin-2-yl)arylamide Synthesis
| Cycle | Conversion (%) |
| 1 | 85 |
| 2 | 84 |
| 3 | 83 |
| 4 | 82 |
| Data reflects the performance of a reusable Ni-based catalyst. researchgate.net |
Influence of Lewis Acidic Ionic Liquids and Ultrasonic Irradiation
Modern synthetic methods often employ techniques to enhance reaction rates and yields. The use of Lewis acidic ionic liquids and ultrasonic irradiation has been explored in syntheses related to this compound. For example, the synthesis of pyrrolobenzodiazepine-triazole hybrids saw a significant increase in yield (from 56% to 90%) and a reduction in reaction time when ultrasonic irradiation was applied in conjunction with an iodine catalyst in the ionic liquid [Bmim]BF4. frontiersin.org This synergistic effect highlights the potential of combining these green chemistry techniques. frontiersin.orgscielo.org.mxsemanticscholar.org Acidic ionic liquids have also been used as catalysts in other multi-component reactions, demonstrating their versatility. ajol.info
Derivatization and Functional Group Interconversion
The this compound scaffold can be modified through various chemical reactions to create a diverse range of derivatives.
Electrophilic Substitution Reactions on Aromatic Rings
The aromatic rings present in this compound are potential sites for electrophilic substitution reactions. ambeed.com However, the pyridine (B92270) ring itself is generally unreactive towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. gcwgandhinagar.com Reactions like nitration, sulfonation, and Friedel-Crafts reactions are typically difficult on simple pyridines. gcwgandhinagar.com Useful electrophilic substitutions on the pyridine ring usually require the presence of strong electron-donating groups. gcwgandhinagar.com The benzene (B151609) ring, on the other hand, can undergo electrophilic aromatic substitution to introduce various functional groups. ambeed.com
Oxidation and Reduction Pathways of Pyridine and Amide Moieties
The functional groups within this compound can undergo oxidation and reduction. The carbonyl group of the benzamide can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). ambeed.com The pyridine ring can also participate in redox reactions. For instance, the pyridine nitrogen can be involved in reductive amination reactions. ambeed.com
Cross-Coupling Reactions for Scaffold Diversification
Cross-coupling reactions are a powerful tool for diversifying the this compound scaffold. rug.nlnih.gov As previously mentioned, N-(pyridin-2-yl)benzamide itself can act as a ligand in nickel-catalyzed Chan-Lam cross-coupling reactions to form C-N bonds. researchgate.net This methodology allows for the coupling of arylboronic acids with various aryl or alkyl amines. researchgate.net Furthermore, palladium-catalyzed Suzuki coupling reactions have been utilized in the synthesis of related structures, demonstrating the utility of cross-coupling for building complexity. nih.gov These reactions provide a means to attach a wide variety of substituents to the core structure, enabling the creation of large libraries of compounds for various applications.
Hydrolysis and Amide Bond Reactivity
The central feature of this compound is the presence of two amide linkages, which are generally characterized by their significant stability. This stability arises from the resonance delocalization of the nitrogen lone pair electrons into the carbonyl group, which imparts a partial double bond character to the C-N bond. masterorganicchemistry.com Consequently, amides are relatively unreactive towards nucleophilic attack compared to other carbonyl derivatives and typically resist hydrolysis in neutral water, even under prolonged heating. masterorganicchemistry.comlibretexts.org However, the cleavage of these robust amide bonds can be achieved under more forcing conditions, such as in the presence of strong acids or bases, often accompanied by heat. masterorganicchemistry.comyoutube.com
The hydrolysis of this compound would result in the cleavage of one or both amide bonds, yielding benzoic acid, 2-aminopyridine, and potentially benzoyl-2-carbamoylpyridine or N-benzoyl-2-aminopyridine as intermediates, depending on the reaction conditions and which amide bond is cleaved.
Acid-Catalyzed Hydrolysis
In an acidic medium, the hydrolysis of an amide is initiated by the protonation of the carbonyl oxygen. masterorganicchemistry.comyoutube.com This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. youtube.com The subsequent steps involve the formation of a tetrahedral intermediate, followed by proton transfer and elimination of the amine as its protonated salt, ultimately yielding the carboxylic acid. masterorganicchemistry.com
For this compound, the pyridine nitrogen can also be protonated in acidic conditions. This would further enhance the electron-withdrawing nature of the pyridin-2-yl group, potentially influencing the rate of hydrolysis. The general mechanism for acid-catalyzed amide hydrolysis involves the attack of a water molecule on the protonated amide. researchgate.net
Base-Catalyzed Hydrolysis
Under basic conditions, the hydrolysis of an amide proceeds via the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. youtube.com This leads to the formation of a tetrahedral intermediate which then collapses to form a carboxylate anion and an amine. youtube.com This process is generally considered irreversible as the final deprotonation of the carboxylic acid by the amine or hydroxide drives the reaction to completion. youtube.com The hydrolysis of tertiary amides can be more challenging than that of primary or secondary amides and may require more vigorous conditions. arkat-usa.orgresearchgate.net
The reactivity of the two distinct amide bonds in this compound towards hydrolysis is expected to differ due to the electronic properties of their respective substituents. The benzamide moiety is attached to a pyridin-2-ylcarbamoyl group, while the carbamoyl moiety is attached to a benzoyl group and a pyridin-2-yl group. The electron-withdrawing nature of the pyridin-2-yl group is likely to influence the electrophilicity of the adjacent carbonyl carbons. Studies on substituted benzamides have shown that electron-withdrawing groups tend to accelerate the rate of hydrolysis, while electron-donating groups have a retarding effect. researchgate.netrsc.org
| Factor | Effect on Hydrolysis Rate of Benzamides | Rationale | References |
| Electron-withdrawing substituents on the benzene ring | Increase | Enhance the electrophilicity of the carbonyl carbon. | researchgate.netrsc.org |
| Electron-donating substituents on the benzene ring | Decrease | Reduce the electrophilicity of the carbonyl carbon. | researchgate.netrsc.org |
| Ortho-substituents | Decrease (generally) | Steric hindrance impeding the approach of the nucleophile. | researchgate.net |
| N-Aryl substituents | Variable | Influences the basicity of the leaving group and steric hindrance. | rsc.org |
Table 1. General Effects of Substituents on the Hydrolysis Rate of Benzamides.
Investigation of Biological Activities and Molecular Mechanisms
Enzyme Inhibition Studies
The core structure of N-(pyridin-2-ylcarbamoyl)benzamide serves as a versatile template for the development of potent enzyme inhibitors. Research has demonstrated that derivatives of this compound exhibit significant inhibitory activity against a variety of enzyme classes, including histone deacetylases, proteases, neurodegenerative enzymes, and protein kinases.
Benzamide (B126) derivatives are a well-established class of histone deacetylase (HDAC) inhibitors. elsevierpure.comnih.gov Compounds featuring a benzamide group and a pyridyl "cap" have been identified as particularly effective. nih.gov For instance, the related benzamide derivative MS-275 is a potent, brain region-selective HDAC inhibitor. mdpi.com Similarly, MGCD0103, which also contains a pyridyl-pyrimidine moiety linked to a benzamide structure, is an isotype-selective inhibitor, targeting HDACs 1-3 at submicromolar concentrations. mdpi.com The development of such inhibitors is a clinically validated strategy, particularly in oncology. mdpi.com
Table 1: Examples of Benzamide-Based HDAC Inhibitors
| Compound Name | Target HDACs | Key Structural Features | Reference |
|---|---|---|---|
| MGCD0103 | HDACs 1-3, 11 | Pyridin-3-ylpyrimidinylamino, Benzamide | mdpi.com |
| MS-275 | HDACs | Pyridin-3-yl-methoxycarbonyl, Benzamide | mdpi.com |
| Chidamide | HDACs | Pyridyl cap, Benzamide moiety | nih.gov |
The enzymatic activity of HDACs involves the removal of acetyl groups from lysine (B10760008) residues on histone tails, leading to a more compact chromatin structure. researchgate.net This condensed state restricts the access of transcription factors to DNA, resulting in transcriptional repression. researchgate.net
HDAC inhibitors containing the this compound scaffold function by blocking this deacetylation process. mdpi.com This inhibition leads to an accumulation of acetylated histones (histone hyperacetylation), which neutralizes the positive charge of lysine residues and relaxes the chromatin structure. mdpi.comresearchgate.net The more open chromatin allows for the binding of transcription factors and the activation of gene expression. mdpi.com This mechanism can upregulate key tumor suppressor genes, ultimately inducing cell cycle arrest, differentiation, and/or apoptosis in cancer cells. nih.govmdpi.com
The benzamide framework has also been explored for its potential to inhibit various proteases. Proteases are enzymes that catalyze the breakdown of proteins and are involved in numerous biological processes.
Serine Proteases are a major class of proteases characterized by a serine residue in their active site. They are implicated in processes ranging from digestion to blood clotting and inflammation. Research indicates that benzamide derivatives have the potential to act as serine protease inhibitors, representing a promising avenue for therapeutic development. For example, the serine protease inhibitor FUT-175 has been shown to reduce post-ischemic intestinal inflammation by inhibiting tissue protease activity.
The potential for benzamide derivatives to interact with enzymes implicated in neurodegenerative diseases like Alzheimer's disease is an active area of investigation.
Acetylcholinesterase (AChE) is a key enzyme in the nervous system that breaks down the neurotransmitter acetylcholine. Its inhibition is a primary therapeutic strategy for Alzheimer's disease. While direct studies on this compound are limited, molecular docking studies have proposed related benzamide structures, such as 4-[[2-[(Z)-N'-hydroxycarbamimidoyl]-4-pyridyl]methylamino] benzamide, as potential new inhibitors of human AChE. This suggests the benzamide scaffold is a relevant starting point for designing novel AChE inhibitors.
β-Secretase (BACE1) is an aspartic protease that plays a crucial role in the formation of amyloid-β plaques, a hallmark of Alzheimer's disease. As such, BACE1 is a prime therapeutic target for slowing disease progression. While various heterocyclic compounds are being explored as BACE1 inhibitors, specific data on the inhibitory activity of this compound against BACE1 is not extensively documented in the available research.
Lipoxygenases (LOX) are non-heme, iron-containing enzymes that catalyze the oxidation of polyunsaturated fatty acids. Their activity is linked to inflammatory diseases and some cancers. mdpi.com Research into N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives, which share the pyridyl and benzamide moieties with the subject compound, has demonstrated their potential as lipoxygenase inhibitors. mdpi.com In one study, methoxylated derivatives of this series were found to be the most potent inhibitors of the 15-lipoxygenase-1 enzyme. mdpi.commdpi.com This indicates that the broader chemical class containing the N-(pyridin-2-yl)benzamide structure is a promising scaffold for developing LOX inhibitors.
Table 2: Lipoxygenase Inhibitory Activity of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives
| Compound | Substituent on Benzamide Ring | % Inhibition (at 100 µg/mL) | Reference |
|---|---|---|---|
| 4j | 2-methoxy | 69.8 ± 3.4 | mdpi.com |
| 4k | 3-methoxy | 65.2 ± 2.8 | mdpi.com |
| 4f | 4-fluoro | 59.5 ± 2.5 | mdpi.com |
| 4d | 4-chloro | 57.3 ± 4.1 | mdpi.com |
| Quercetin (Control) | - | 75.4 ± 3.8 | mdpi.com |
Rho-associated protein kinase (ROCK) is a serine/threonine kinase that plays a critical role in regulating the actin cytoskeleton and is implicated in diseases such as hypertension and cancer. The N-(pyridyl)benzamide structure is a key feature in a number of potent ROCK inhibitors. For example, (R)-(+)-N-(4-pyridyl)-4-(1-aminoethyl)benzamide was identified as a lead compound, and subsequent structure-activity relationship studies have shown that the pyridine (B92270) moiety and the amide function are critical for its inhibitory activity. Multi-objective optimization studies have been conducted on series of benzamide derivatives to enhance ROCK2 inhibitory activity while managing toxicity profiles.
Table 3: Examples of Benzamide-Based ROCK Inhibitors
| Compound Name/Derivative Class | Target | Key Structural Features | Reference |
|---|---|---|---|
| (R)-(+)-N-(4-pyridyl)-4-(1-aminoethyl)benzamide (Y-32885) | Rho-kinase | N-(4-pyridyl)benzamide | |
| Fasudil | ROCK | (Not a benzamide, but the only clinically approved ROCK inhibitor) | |
| 4-aryl-thiazole-2-amines with benzamide moiety | ROCK II | 4-aryl-thiazole-amine, benzamide |
| Azaindole-based derivatives | ROCK-1, ROCK-2 | Azaindole, pyrimidine (B1678525), difluoro-phenyl | |
Dihydrofolate Reductase (DprE1) Inhibition
Decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1) is a critical enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis (Mtb), making it a prime target for the development of new antitubercular drugs. nih.govacs.org DprE1 is involved in the epimerization of decaprenylphosphoryl-D-ribose (DPR) to decaprenylphosphoryl-D-arabinose (DPA), an essential precursor for the synthesis of arabinogalactan (B145846) and lipoarabinomannan, which are key components of the mycobacterial cell wall. uobasrah.edu.iqbham.ac.uk Inhibition of DprE1 can be achieved through both covalent and non-covalent mechanisms. nih.gov
While direct inhibitory data for this compound against DprE1 is not extensively documented, the benzamide scaffold is a known feature in a class of DprE1 inhibitors. For instance, dinitrobenzamide (DNB) compounds have shown efficacy against M. tuberculosis, with minimum inhibitory concentrations (MIC) as low as 0.2 µM for some derivatives. bham.ac.uk Furthermore, studies on N-pyridinylbenzamides have demonstrated their potential as antimycobacterial agents, suggesting that the N-(pyridin-2-yl)benzamide structure could interact with DprE1. nih.govx-mol.com The activity of these analogs often depends on the specific substitutions on both the pyridine and benzamide rings.
Tyrosine Kinase 2 (TYK2) Inhibition
Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family and plays a crucial role in cytokine signaling pathways implicated in various autoimmune diseases. nih.gov Consequently, TYK2 has emerged as a significant target for therapeutic intervention. Allosteric inhibitors that bind to the pseudokinase (JH2) domain of TYK2 are of particular interest as they can offer high selectivity over other JAK isoforms. nih.govgoogle.com
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.com They are involved in numerous physiological processes, and their inhibition has therapeutic applications in various conditions, including glaucoma and epilepsy. nih.govmdpi.com
While there is no direct evidence of this compound acting as a carbonic anhydrase inhibitor, structurally related compounds have shown such activity. For example, sulfonamide-substituted thioureas, which share some structural similarities with the carbamoyl (B1232498) group, have demonstrated potent inhibition of CA isoforms, with IC50 values in the nanomolar range against tumor-associated hCA IX and XII. smolecule.com The inhibitory mechanism often involves the coordination of the inhibitor to the zinc ion in the enzyme's active site. Kinetic analyses of some analogous thioureas have indicated an uncompetitive inhibition pattern, suggesting they bind to the enzyme-substrate complex. smolecule.com Additionally, 2-benzamidopyridine 1-oxide derivatives have been noted in the context of carbonic anhydrase inhibition. researchgate.net
Table 1: Carbonic Anhydrase Inhibition by Analogous Compounds
| Compound Class | Target Isoform(s) | IC50 / Ki | Source(s) |
|---|---|---|---|
| Sulfonamide-substituted thioureas | hCA IX, hCA XII | 0.17–0.58 μM (IC50) | smolecule.com |
| Benzamide sulfonamide derivatives | hCA I, hCA II | 4.07–37.16 nM (Ki) | researchgate.net |
Cholinesterase Inhibition
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the regulation of the neurotransmitter acetylcholine. Their inhibition is a primary strategy for the symptomatic treatment of Alzheimer's disease. nih.govmdpi.com
The inhibitory potential of this compound against cholinesterases has not been specifically detailed. However, the benzamide and pyridine moieties are present in various known cholinesterase inhibitors. For instance, a series of isoindolinedione-benzamide pyridinium (B92312) derivatives have been synthesized and evaluated as multifunctional anti-Alzheimer's agents, with some compounds showing potent AChE and BChE inhibitory activity. nih.gov One derivative, compound 7j, displayed an IC50 value of 0.26 ± 0.07 μM against AChE, while compound 7c was a potent BChE inhibitor with an IC50 of 0.08 ± 0.01 μM. nih.gov Kinetic studies of some of these analogs have revealed a mixed-type inhibition mechanism. nih.gov
Table 2: Cholinesterase Inhibition by Analogous Benzamide Derivatives
| Compound | Target Enzyme | IC50 (µM) | Inhibition Type | Source(s) |
|---|---|---|---|---|
| Compound 7j | AChE | 0.26 ± 0.07 | - | nih.gov |
| Compound 7c | BChE | 0.08 ± 0.01 | Mixed | nih.gov |
| 5-styrylbenzamide (2a) | AChE | 4.7 ± 0.32 | - | nih.gov |
| N-benzyl pyridinium styryl (7av) | AChE | 0.176 | Non-competitive | acs.org |
Kinetic Mechanisms of Enzyme Inhibition (Competitive, Non-Competitive, Covalent vs. Non-Covalent)
The interaction of an inhibitor with an enzyme can be characterized by its kinetic mechanism, which provides insight into how the inhibitor affects the enzyme's catalytic activity.
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration.
Non-Competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding alters the enzyme's conformation and reduces its catalytic efficiency, but does not prevent substrate binding. researchgate.net
Covalent vs. Non-Covalent Inhibition: Inhibition can be either reversible (non-covalent) or irreversible (covalent). Non-covalent inhibitors bind to the enzyme through weaker interactions like hydrogen bonds and can dissociate from the enzyme. Covalent inhibitors form a strong, stable chemical bond with the enzyme, often leading to permanent inactivation.
While specific kinetic studies on this compound are not available, studies on analogous compounds provide some insights. For example, kinetic analyses of some thiourea (B124793) analogs as carbonic anhydrase inhibitors revealed an uncompetitive inhibition pattern. smolecule.com In the context of cholinesterase inhibition, some N-benzyl pyridinium styryl derivatives have been shown to act as non-competitive inhibitors of both AChE and BChE. acs.org Furthermore, certain benzamide derivatives have demonstrated a mixed-type inhibition mechanism against cholinesterases. nih.govrsc.org DprE1 inhibitors can act through both covalent and non-covalent mechanisms. nih.gov
Antimicrobial and Antiparasitic Potentials
Antimycobacterial Activity (e.g., against Mycobacterium tuberculosis)
The search for new antimycobacterial agents is crucial due to the rise of multidrug-resistant strains of Mycobacterium tuberculosis. The N-(pyridin-2-yl)benzamide scaffold has been a subject of interest in this area.
A study on N-pyridinylbenzamides revealed that several compounds in this class exhibit antimycobacterial activity. nih.gov Notably, N-(pyridin-2-yl)benzamides were generally found to be more active than their N-(pyridin-3-yl)benzamide counterparts. nih.gov For example, N-(5-chloropyridin-2-yl)-3-(trifluoromethyl)benzamide and N-(6-chloropyridin-2-yl)-3-(trifluoromethyl)benzamide both showed a minimum inhibitory concentration (MIC) of 7.81 µg/mL against M. tuberculosis H37Ra. nih.gov
Another study investigated N-pyrazinylbenzamides, which are isosteric to N-pyridinylbenzamides. nih.govnih.gov The most active compounds in this series against M. tuberculosis H37Rv were N-(5-chloropyrazin-2-yl)benzamides with small alkyl substitutions, with MIC values as low as 3.13 µg/mL. nih.govnih.gov These findings suggest that the this compound core structure is a promising starting point for the development of new antimycobacterial drugs.
Table 3: Antimycobacterial Activity of N-(pyridin-2-yl)benzamide Analogs
| Compound | Strain | MIC (µg/mL) | Source(s) |
|---|---|---|---|
| N-(5-chloropyridin-2-yl)-3-(trifluoromethyl)benzamide | M. tuberculosis H37Ra | 7.81 | nih.gov |
| N-(6-chloropyridin-2-yl)-3-(trifluoromethyl)benzamide | M. tuberculosis H37Ra | 7.81 | nih.gov |
| N-(5-chloropyrazin-2-yl)-4-ethylbenzamide | M. tuberculosis H37Rv | 3.13 | nih.govnih.gov |
| N-(5-chloropyrazin-2-yl)-4-methylbenzamide | M. tuberculosis H37Rv | 6.25 | nih.govnih.gov |
Table 4: List of Compounds
| Compound Name |
|---|
| This compound |
| Dinitrobenzamide (DNB) |
| N-(5-chloropyridin-2-yl)-3-(trifluoromethyl)benzamide |
| N-(6-chloropyridin-2-yl)-3-(trifluoromethyl)benzamide |
| N-(5-chloropyrazin-2-yl)benzamides |
| N-(5-chloropyrazin-2-yl)-4-ethylbenzamide |
| N-(5-chloropyrazin-2-yl)-4-methylbenzamide |
| Isoindolinedione-benzamide pyridinium derivatives |
| 5-styrylbenzamide |
| N-benzyl pyridinium styryl |
| Sulfonamide-substituted thioureas |
| Benzamide sulfonamide derivatives |
| Benzenesulfonamides |
Antibacterial Activity
The antibacterial potential of pyridine-containing compounds has been explored against various pathogens. While research specifically isolating the activity of this compound is limited, broader studies on related structures provide insight. For instance, certain pyridine derivatives have demonstrated activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. mdpi.comnih.gov The mechanism often involves the disruption of the pathogen's membrane and subsequent leakage of cytoplasmic components. nih.gov Some pyridine-3-carboxamide (B1143946) derivatives, like nicotinamide, have shown inhibitory effects on S. aureus. biomedpharmajournal.org Furthermore, benzamide-based compounds have been identified as a promising class of inhibitors targeting the FtsZ protein in S. aureus, which is crucial for bacterial cell division. nih.gov
| Compound Type | Target Bacteria | Observed Effect | Reference |
|---|---|---|---|
| Pyridinium Cationic Pillar mdpi.comarene | S. aureus, E. coli | Active antibacterial agent with antibiofilm capabilities. | nih.gov |
| Nicotinamide (Pyridine-3-carboxamide) | S. aureus | Inhibits bacterial growth. | biomedpharmajournal.org |
| Benzamide-based FtsZ Inhibitors | S. aureus (including MRSA) | Potent antistaphylococcal activity by inhibiting cell division. | nih.gov |
Antifungal Activity
Derivatives of this compound have shown notable antifungal properties, particularly against plant pathogenic fungi such as Botrytis cinerea. This fungus is the causative agent of gray mold disease, which affects a wide variety of plants. semanticscholar.org Research into novel benzoylcarbamates bearing a pyridine moiety revealed that several compounds exhibited significant in vitro activity against B. cinerea. For example, compounds designated as 4d, 4f, 4g, and 4h had EC50 values (the concentration causing 50% inhibition) ranging from 6.45 to 6.98 µg/mL, which is comparable or superior to the commercial fungicide chlorothalonil. semanticscholar.org Another study on pyridine carboxamides identified a compound, 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide, that displayed good in vivo antifungal activity against B. cinerea, potentially by inhibiting the succinate (B1194679) dehydrogenase (SDH) enzyme. nih.gov
| Compound Derivative | Fungus | Activity (EC50 in µg/mL) | Reference |
|---|---|---|---|
| Substituted benzoyl carbamates (4d, 4f, 4g, 4h) | Botrytis cinerea | 6.45 - 6.98 | semanticscholar.org |
| Chlorothalonil (Reference Fungicide) | Botrytis cinerea | 6.56 | semanticscholar.org |
| Carbendazim (Reference Fungicide) | Botrytis cinerea | 19.20 | semanticscholar.org |
| Compound Series | Target Larvae | Key Finding | Reference |
|---|---|---|---|
| Benzoylpyrimidinylurea Derivatives | Mosquito larvae | Replacing a benzene (B151609) ring with a pyridine ring greatly reduced larvicidal activity. | mdpi.com |
| Pyrazolo[3,4-b]pyridin-3(2H)-one Derivatives | Culex quinquefasciatus | Compound 2e showed high mortality (95%) with an LD50 of 12.09 µg/mL. | jksus.org |
Antiprotozoal Efficacy
N-phenylbenzamide derivatives, including those with a pyridine component, have been identified as potent agents against kinetoplastid parasites, which are responsible for diseases like African trypanosomiasis (Trypanosoma brucei) and leishmaniasis (Leishmania donovani). nih.govacs.org An N-(pyridin-2-yl)benzamide analogue (referred to as 3b in a study) was found to be highly active against the promastigote stage of L. donovani, with an EC50 value of 1.46 µM. nih.govacs.org However, it was ineffective against the intracellular amastigote form, a difference likely related to membrane permeability and drug transport rather than target affinity. nih.govacs.org These compounds are believed to target the kinetoplast DNA (kDNA) of the parasites. nih.gov
Mechanisms of Action involving Kinetoplast DNA (kDNA)
Kinetoplast DNA is a unique and complex network of interlocked DNA circles found in the mitochondria of trypanosomatid parasites. nih.govarxiv.org Its high AT-base pair content makes it a prime target for DNA minor groove binders. nih.govnih.gov N-phenylbenzamide derivatives are thought to exert their trypanocidal effects by binding strongly and selectively to the minor groove of this AT-rich DNA. nih.govacs.org This interaction leads to the disruption and eventual disintegration of the kDNA network, which is fatal to the parasite. nih.govacs.orgnih.gov
Modulation of DNA-Protein Interactions
The mechanism of kDNA disruption involves more than just DNA binding. A key aspect is the modulation of DNA-protein interactions. nih.govnih.gov Proteins containing High Mobility Group (HMG) boxes are essential for maintaining the structure and function of kDNA. nih.gov Research using surface plasmon resonance has demonstrated that N-phenylbenzamide compounds can displace these vital HMG-box proteins from their binding sites on the kDNA. nih.govnih.gov This displacement destabilizes the kDNA architecture, contributing significantly to the compound's antiprotozoal activity. nih.govnih.gov
Antiproliferative and Anticancer Research
The antiproliferative potential of this compound derivatives has been evaluated against various human cancer cell lines. In one study, a series of 2-phenyl-N-(pyridin-2-yl)acetamides, which share a structural similarity, were screened for activity against human epithelial kidney cancer (A498), prostate cancer (PC-3), and glioblastoma (U-87MG) cell lines, with some compounds showing interesting activity worth further investigation. nih.gov Another study on novel benzamido substituted imidazo[1,2-b]pyridazin-2-ones found that several compounds exhibited potent antiproliferative activity on human melanoma (A375) and colon cancer (Colo-205) cell lines, with IC50 values in the nanomolar range. dergipark.org.tr These findings suggest that the benzamide scaffold containing a pyridine moiety is a promising starting point for the development of new anticancer agents.
| Compound Series | Cancer Cell Lines | Result | Reference |
|---|---|---|---|
| 2-Phenyl-N-(pyridin-2-yl)acetamides | A498 (Kidney), PC-3 (Prostate), U-87MG (Glioblastoma) | Demonstrated interesting activity for future exploration. | nih.gov |
| Benzamido substituted imidazo[1,2-b]pyridazin-2-ones | A375 (Melanoma), Colo-205 (Colon) | Potent activity with IC50 values in the nanomolar range (e.g., 14 nM, 16 nM). | dergipark.org.tr |
Inhibition of Cancer Cell Lines
The cytotoxic effects of this compound and its derivatives have been evaluated against a range of human cancer cell lines. While specific data for this compound is limited, studies on closely related compounds provide insights into its potential anticancer activity.
One related compound, N-(phenylcarbamoyl)benzamide , has demonstrated cytotoxic effects against the HeLa (cervical cancer) cell line, with a reported IC80 value of 0.8 mM. This suggests that the benzoylurea (B1208200) scaffold is a key contributor to its anticancer properties.
Derivatives of 3-(Pyridin-2-yl)benzamide have also shown inhibitory activity against HeLa cells, with some analogs exhibiting IC50 values below 1 µM.
Furthermore, a series of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives displayed cytotoxic activity against several cancer cell lines. Notably, nitro-containing derivatives were more effective against the PC3 (prostate cancer) cell line, while methoxylated derivatives showed acceptable activity against the SKNMC (neuroepithelioma) cell line. These compounds were also tested against the HT29 (colon carcinoma) cell line.
Research on imidazo[1,2-b]pyridazine (B131497) benzamides, another class of related compounds, has shown potent anti-proliferative activity. Specifically, compounds bearing indole (B1671886) substitutions demonstrated significant inhibition of A375 (melanoma) and Colo-205 (colon cancer) cell lines, with IC50 values in the nanomolar range. For instance, on A375 cells, the IC50 values for some derivatives were as low as 14 nM and 16 nM. On Colo-205 cells, IC50 values of 20 nM and 21 nM were observed for similar derivatives.
Interactive Table of Inhibitory Concentrations of this compound Analogs on Various Cancer Cell Lines:
| Compound Class | Cell Line | IC50/IC80 Value |
| N-(phenylcarbamoyl)benzamide | HeLa | 0.8 mM (IC80) |
| 3-(Pyridin-2-yl)benzamide Derivatives | HeLa | < 1 µM |
| N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives | PC3 | Active (Nitro derivatives) |
| N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives | HT29 | Tested |
| N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives | SKNMC | Active (Methoxylated derivatives) |
| Imidazo[1,2-b]pyridazine benzamides (Indole substituted) | A375 | 14 nM, 16 nM |
| Imidazo[1,2-b]pyridazine benzamides (Indole substituted) | Colo-205 | 20 nM, 21 nM |
Mechanisms of Tumor Growth Inhibition
The mechanisms by which benzamide derivatives inhibit tumor growth are multifaceted. Compounds with similar structures to this compound are known to interfere with key cellular processes essential for cancer cell proliferation. For instance, some benzamide derivatives function as inhibitors of histone deacetylase (HDAC), an enzyme crucial for the regulation of gene expression. Inhibition of HDAC can lead to cell cycle arrest and apoptosis.
Additionally, certain benzamide compounds target receptor tyrosine kinases, such as VEGFR-2, which are involved in angiogenesis, the process of forming new blood vessels that tumors need to grow. By inhibiting these kinases, the compounds can restrict the tumor's blood supply, thereby impeding its growth. The urea (B33335) moiety present in this compound is a feature found in several tyrosine kinase inhibitors.
Cellular Pathway Modulation Leading to Apoptosis and Cell Differentiation
The induction of apoptosis, or programmed cell death, is a key mechanism of many anticancer agents. Benzamide derivatives have been shown to modulate cellular pathways that lead to apoptosis. For example, some pyrrolopyrimidine derivatives containing a urea moiety, structurally related to this compound, have been found to induce apoptosis through the intrinsic pathway. This involves a reduction in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio leads to the activation of caspases, which are proteases that execute the apoptotic process.
Furthermore, these compounds can cause cell cycle arrest, often at the G0/G1 or G2/M phase, which prevents cancer cells from dividing and proliferating. The ability to induce cell differentiation is another potential anticancer mechanism, where cancer cells are prompted to mature into non-cancerous cell types. While specific studies on this compound's effect on cell differentiation are not widely documented, the modulation of pathways that control cell fate is a characteristic of some related compounds.
Smooth Muscle Relaxation Studies
Benzamide compounds have been investigated for their effects on smooth muscle. Certain benzamide derivatives have been found to possess strong smooth muscle relaxing properties. The mechanism of action is often linked to the regulation of intracellular calcium levels, which are critical for smooth muscle contraction. These compounds can act as calcium antagonists, reducing the influx of calcium into smooth muscle cells, which leads to relaxation. This property is of interest for potential therapeutic applications in conditions characterized by abnormal smooth muscle contraction.
Antioxidant Activity
The antioxidant potential of compounds is their ability to neutralize harmful free radicals in the body. While direct studies on the antioxidant activity of this compound are not extensively reported, related benzamide derivatives have shown promise in this area. For instance, some benzoxazole-benzamide derivatives have been explored for their antioxidant properties. The antioxidant activity of such compounds is often evaluated using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. A study on benzazole derivatives, which share structural similarities with this compound, demonstrated that a compound with a benzamido moiety exhibited high DPPH scavenger activity.
Anti-inflammatory Activity
Benzamide and pyridine derivatives have been a focus of research for their anti-inflammatory potential. The anti-inflammatory action of these compounds can be attributed to the inhibition of enzymes like cyclooxygenase-2 (COX-2), which is involved in the inflammatory pathway. For example, benzoxazole-benzamide derivatives have been investigated as COX-2 inhibitors. The structural features of this compound, containing both a benzamide and a pyridine ring, suggest a potential for similar anti-inflammatory effects.
Structure Activity Relationship Sar and Ligand Design Principles
Elucidation of Key Pharmacophoric Features within the N-(pyridin-2-ylcarbamoyl)benzamide Scaffold
The biological activity of the this compound scaffold is intrinsically linked to its key pharmacophoric features. These are the essential three-dimensional arrangement of atoms and functional groups that are recognized by a biological target and are responsible for the compound's activity.
The primary features include:
A Hydrogen Bond Donor/Acceptor System: The central urea (B33335) linker (-NH-CO-NH-) and the benzamide (B126) carbonyl group (-CO-) are critical hydrogen bonding motifs. The N-H groups can act as hydrogen bond donors, while the carbonyl oxygens and the pyridine (B92270) nitrogen act as hydrogen bond acceptors. These interactions are often crucial for anchoring the ligand within the binding site of a target protein.
Two Aromatic Rings: The presence of both a benzamide and a pyridine ring allows for various aromatic interactions, such as π-π stacking and hydrophobic interactions with the target. ontosight.ai These rings serve as a rigid framework to correctly orient the hydrogen bonding groups.
A Rotatable Linker: The carbamoyl (B1232498) bridge provides a degree of conformational flexibility, allowing the molecule to adopt an optimal conformation for binding to its biological target.
Studies on similar N-phenylbenzamide derivatives targeting kinetoplastid parasites have shown that the central scaffold plays a vital role in DNA binding, suggesting that for some applications, the molecule's ability to fit into the DNA minor groove is a key aspect of its mechanism. acs.orgnih.gov
Impact of Substituent Modifications on Biological Activity and Selectivity
Modifying the substituents on either the benzamide or pyridine rings is a primary strategy for optimizing the potency, selectivity, and pharmacokinetic properties of this compound analogs.
The nature and position of substituents on the benzamide ring can significantly influence the compound's activity. Both electronic and steric factors come into play. For example, introducing electron-withdrawing or electron-donating groups can alter the charge distribution across the molecule, affecting its binding affinity and reactivity. The position of the substituent (ortho, meta, or para) dictates the spatial arrangement of the functional group, which can either facilitate or hinder interaction with the target.
While specific SAR data for this compound is limited in the public domain, studies on related benzamide derivatives show clear trends. science.gov
Table 1: Illustrative Effects of Benzamide Ring Substitution in Related Analogs
| Substituent Position | Substituent Type | General Effect on Activity | Rationale |
|---|---|---|---|
| Para (4-position) | Electron-withdrawing (e.g., -Cl, -CF₃) | Often increases activity | Enhances hydrogen bond donating capacity of the adjacent N-H group; may engage in specific halogen bonding. |
| Para (4-position) | Electron-donating (e.g., -OCH₃, -CH₃) | Variable; can increase or decrease activity | May improve hydrophobic interactions but can also introduce steric hindrance or alter electronic properties unfavorably. |
| Ortho (2-position) | Bulky groups | Generally decreases activity | Steric hindrance can prevent the molecule from adopting the necessary conformation for binding. |
This table is illustrative and based on general principles observed in benzamide derivatives.
The pyridine ring is not merely a passive scaffold component; its nitrogen atom contributes to the molecule's polarity and can act as a hydrogen bond acceptor. ontosight.ai Substitutions on this ring can fine-tune the molecule's basicity, lipophilicity, and steric profile, which in turn affects target affinity, selectivity, and metabolic stability. nih.gov
For instance, in studies of N-phenylbenzamide analogues, the introduction of nitrogen atoms into the central scaffold, such as replacing a phenyl ring with a pyridine ring, had diverse but significant effects on antileishmanial activity. acs.org The N-(pyridin-2-yl)benzamide analogue (3b) was active against promastigotes but ineffective against intracellular amastigotes, highlighting how subtle changes can impact cell permeability or transport. acs.org
Table 2: Predicted Effects of Pyridine Ring Substitution
| Substituent Position | Substituent Type | Predicted Effect on Activity | Rationale |
|---|---|---|---|
| 4- or 5-position | Small, electron-withdrawing (e.g., -Cl) | May enhance binding affinity | Can alter the pKa of the pyridine nitrogen and introduce new interactions without causing steric clash. |
| 6-position | Bulky groups | Likely to decrease activity | Steric hindrance near the urea linker could disrupt the key binding conformation. |
This table is illustrative and based on general principles observed in pyridine-containing bioactive molecules.
Bioisosteric Replacement Strategies in Analog Design
Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a powerful tool in medicinal chemistry to improve potency, selectivity, or metabolic profiles. u-tokyo.ac.jp In the context of this compound, several bioisosteric replacement strategies can be envisioned.
One key area for replacement is the central amide/urea functionality. A study on benzamide analogs as potential anthelmintics investigated the replacement of the amide group with various bioisosteres. mdpi.com While N-alkylamides and sulfonamides showed no significant activity, thioamide and selenoamide replacements led to a dramatic increase in efficacy against C. elegans. mdpi.com
Table 3: Bioisosteric Replacement of the Amide Group in a Benzamide Scaffold and Effect on C. elegans Motility
| Entry | Compound Type | Motility Reduction (%) |
|---|---|---|
| 1 | Reference Benzamide (1a) | 100% |
| 2 | Thioamide (3) | 92% |
| 3 | Selenoamide (4) | 100% |
| 4 | N-methylthioamide (6) | 59% |
| 5 | Urea (7) | 47% |
| 6 | Sulphonamide (8) | No significant activity |
Data sourced from a study on Wact-11 benzamide analogs. mdpi.com
Another strategy involves modifying the pyridine ring itself. For example, a 2-difluoromethylpyridine has been successfully used as a bioisosteric replacement for a pyridine-N-oxide in quorum sensing inhibitors, demonstrating that such modifications can maintain or even enhance activity. rsc.org
Scaffold Derivatization for Enhanced Efficacy and Target Specificity
Beyond simple substituent changes, derivatization of the entire this compound scaffold can lead to compounds with significantly improved properties. ontosight.ai This can involve:
Scaffold Hopping: Replacing the benzamide or pyridine ring with other heterocyclic or carbocyclic systems to explore new interaction space within the target.
Linker Modification: Altering the length, rigidity, or chemical nature of the carbamoyl linker to optimize the distance and orientation between the two aromatic rings.
Introduction of Conformationally Constrained Analogs: Incorporating features that lock the molecule into a specific, biologically active conformation can increase potency and selectivity. For example, linking the two rings to create a macrocycle or a more rigid fused system.
Research on related benzamide derivatives has shown that strategies like introducing chlorine atoms or isopropoxy groups on the scaffold can be effective for improving activity against intracellular parasites. acs.org
Computational Approaches to SAR Elucidation (e.g., 3D-QSAR)
Computational methods are invaluable for understanding and predicting the SAR of compound series. Three-dimensional quantitative structure-activity relationship (3D-QSAR) techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. nih.gov
These methods work by:
Aligning a series of active molecules, such as derivatives of this compound.
Calculating steric and electrostatic fields (in CoMFA) or other similarity indices (in CoMSIA) around the molecules. nih.gov
Using statistical methods to build a model that correlates these 3D properties with the observed biological activity. researchgate.net
The resulting 3D-QSAR models produce contour maps that visualize regions where certain properties are favorable or unfavorable for activity. For example, a map might show that a bulky, electropositive group is favored in one region, while a small, electronegative group is favored in another. This information provides direct, actionable insights for designing new analogs with potentially higher potency. nih.gov Such models have been successfully applied to various benzamide and pyridine-containing scaffolds to guide lead optimization. nih.gov
Computational Chemistry and Structural Insights
Molecular Docking Simulations
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery for predicting the interaction between a ligand and its protein target.
The structure of N-(pyridin-2-ylcarbamoyl)benzamide, which contains both a benzamide (B126) core and a pyridine (B92270) ring, suggests its potential for biological activity, as these motifs are common in many pharmaceuticals. ontosight.ai Molecular docking simulations are employed to predict how this and related compounds bind to the active sites of target proteins. These simulations help in understanding the binding modes and the crucial intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. plos.org
For instance, docking studies on benzamide derivatives have been performed to evaluate their binding modes within the active sites of various enzymes, including Rho kinase (ROCK) and histone deacetylases (HDACs). researchgate.net In these studies, the benzamide-pyridine scaffold is often shown to interact with key domains involved in cellular processes. smolecule.com The pyridine and benzamide components are recognized for their potential to act as kinase inhibitors or DNA intercalators. Weak intermolecular forces, including C-H⋯O interactions, play a significant role in the energetic stabilization of ligands at the protein interface. plos.org
A key outcome of molecular docking is the estimation of the binding affinity between a ligand and its target. This is often represented by a docking score or a calculated binding energy, which helps in ranking potential drug candidates.
Studies on derivatives have demonstrated the utility of this approach. For example, a complex molecule incorporating the this compound structure has shown very high binding affinity for HIV-1 protease, as indicated by its low inhibition constant (Ki). bindingdb.org In other research, newly designed benzamide derivatives showed higher docking scores against histone deacetylase (HDAC) isoforms compared to the established inhibitor, vorinostat, indicating promising binding affinity. researchgate.net
| Compound/Derivative | Target Protein | Binding Affinity Metric | Reported Value | Reference |
|---|---|---|---|---|
| 3-{[(4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-2-oxo-3-{[3-(pyridin-2-ylcarbamoyl)phenyl]methyl}-1,3-diazepan-1-yl]methyl}-N-(pyridin-2-yl)benzamide | HIV-1 Protease | Ki | 0.010 - 0.043 nM | bindingdb.org |
| Designed Benzamide Derivatives | HDAC Isoforms | Docking Score | Higher than Vorinostat | researchgate.net |
| Proposed Benzamide Derivatives (p6, p14, p131) | ROCK2 | Binding Affinity | Higher than most active compound in training set |
Molecular docking is crucial for identifying the specific amino acid residues within a protein's active site that interact with the ligand. This information is vital for understanding the mechanism of action and for designing more potent and selective inhibitors.
For example, docking studies of benzamides incorporated into an imidazo[1,2-b]pyridazine (B131497) scaffold revealed interactions with key residues such as Cys532, Phe595, and Lys483 within the active site of the B-RafV600E kinase. dergipark.org.tr Similarly, docking of pyrazole (B372694) benzamide derivatives against New Delhi metallo-β-lactamase-1 (NDM-1) producing A. baumannii identified interactions with several amino acid residues in the binding site. arabjchem.org
| Compound Class | Target Protein | Key Interacting Amino Acid Residues | Reference |
|---|---|---|---|
| Benzamide-imidazo[1,2-b]pyridazines | B-RafV600E Kinase | Cys532, Phe595, Lys483 | dergipark.org.tr |
| Pyrazole Benzamide Derivatives | NDM-1 | His250, Asn220, Gly219, Cys208, His189, Asp124, His122, His120, Trp93, Val73, Met67 | arabjchem.org |
Molecular Dynamics (MD) Simulations
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This allows for the assessment of the stability of the complex and the conformational dynamics of both the ligand and the protein.
MD simulations are used to analyze the flexibility and conformational changes of a molecule like this compound. The molecule is known to be non-planar, with a significant angle between the benzene (B151609) and pyridine rings, which influences its intermolecular interactions and stability. smolecule.com MD simulations can explore the thermodynamically accessible conformations of the compound. These simulations are typically run under conditions that mimic the biological environment, such as a temperature of 300 K. The dynamic nature of the ligand-target interaction is a critical aspect that MD simulations help to elucidate. researchgate.net
A primary application of MD simulations in drug design is to validate the results of molecular docking and assess the stability of the predicted ligand-protein complex over time. nih.gov By simulating the complex in a dynamic environment, researchers can observe whether the ligand remains stably bound in the active site and maintains its key interactions.
For instance, MD simulations performed on a complex of a designed HDAC inhibitor revealed a significantly stable alignment within the HDAC8 binding pocket when compared to a reference compound. researchgate.net Such simulations provide confidence in the predicted binding mode and suggest that the compound is likely to be an effective inhibitor. nih.gov The stability is often evaluated by analyzing the trajectory of the simulation and the pattern of interactions throughout the simulation period. nih.gov
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Density Functional Theory (DFT) has become a standard method for investigating the structural and electronic properties of molecules. For compounds analogous to this compound, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to predict molecular behavior.
Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of the molecule. By calculating the harmonic vibrational frequencies, researchers can assign specific vibrational modes to the observed spectral bands. This involves identifying the stretching, bending, and torsional motions of the atoms. For related benzamide derivatives, characteristic frequencies for N–H, C=O, and C–N stretching are key identifiers in experimental spectra. A detailed interpretation of the vibrational spectra is often supported by calculating the Potential Energy Distribution (PED).
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in defining a molecule's electronic properties and reactivity. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical stability. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive. For similar heterocyclic compounds, the HOMO-LUMO gap is calculated to assess electronic transitions and reactivity. The locations of the HOMO and LUMO densities indicate the likely sites for electrophilic and nucleophilic attack, respectively.
Understanding how charge is distributed across the this compound molecule is essential for predicting its interaction with other molecules.
Natural Bond Orbital (NBO) Analysis : This method investigates charge delocalization, hyperconjugative interactions, and the stability arising from electron transfers between orbitals.
Mulliken Population Analysis : This provides a way to assign partial charges to each atom in the molecule, offering a basic picture of the charge distribution.
Molecular Electrostatic Potential (MEP) Map : The MEP map is a visual tool that illustrates the electrostatic potential on the surface of the molecule. It uses a color scale to identify electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions, which is invaluable for predicting sites of intermolecular interactions.
X-ray Crystallography and Solid-State Studies
While detailed computational data on this compound is not widely published, X-ray crystallography provides definitive experimental evidence of a molecule's three-dimensional structure in the solid state.
X-ray diffraction analysis of single crystals allows for the precise determination of the molecule's conformation, as well as how molecules pack together to form a crystal lattice. This analysis yields the crystal system, space group, and the dimensions of the unit cell (a, b, c, α, β, γ). For closely related compounds like 2-amino-N-(pyridin-2-yl)benzamide, such studies have been performed. The resulting data provides insight into intermolecular forces, such as hydrogen bonding and π–π stacking, that stabilize the crystal structure.
Below is a table showing crystallographic data for an analogous compound, 2-amino-N-(pyridin-2-yl)benzamide .
| Parameter | Value |
| Chemical Formula | C₁₂H₁₁N₃O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.323(4) |
| b (Å) | 19.530(16) |
| c (Å) | 10.302(10) |
| β (°) | 100.965(8) |
| Volume (ų) | 1051.4(15) |
| Z | 4 |
| Temperature (K) | 296(2) |
| R-factor | 0.0314 |
Analysis of Intramolecular Hydrogen Bonding and Conformational Preferences
A prevalent intramolecular interaction is the hydrogen bond formed between the amide proton (N-H) and the carbonyl oxygen (C=O) of the benzamide group, which results in the formation of a stable six-membered ring, commonly denoted as an S(6) ring motif. researchgate.netnih.gov This interaction enhances the planarity of the central C₂N₂OS residue in related structures. nih.gov The stability conferred by this hydrogen bond significantly impacts the molecule's conformational flexibility along the amide bond. nih.gov
Furthermore, the relative orientation of the aromatic rings is governed by electrostatic forces. In structures containing adjacent nitrogen atoms, such as in 2,2'-bipyridyl analogues, electrostatic repulsion between the lone pairs of electrons strongly disfavors conformations where these heteroatoms are in close proximity. plos.org This principle also applies to this compound, where lone pair-lone pair interactions between the pyridine nitrogen and the amide oxygen can destabilize certain planar conformations. plos.orgresearchgate.net Consequently, the molecule adopts a conformation that minimizes these repulsive forces, often leading to a non-coplanar arrangement of the pyridine and benzoyl rings. For instance, in the related compound 2-methyl-N-{[2-(pyridin-2-yl)ethyl]carbamothioyl}benzamide, the pyridine and benzene rings are inclined to one another at an angle of 66.54 (9)°. researchgate.net
Table 1: Key Conformational Features of Benzamide Derivatives
| Feature | Description | Reference |
|---|---|---|
| Intramolecular H-Bond | An N—H⋯O hydrogen bond is commonly present. | researchgate.net |
| Ring Motif | The H-bond forms a stable S(6) ring motif. | researchgate.netnih.gov |
| Conformational Control | IMHBs and electrostatic repulsions predetermine ligand conformation. | nih.govplos.org |
| Aromatic Ring Orientation | The pyridine and benzene rings are typically inclined to one another. | researchgate.net |
Characterization of Intermolecular Interactions and Crystal Packing Motifs
The solid-state architecture of this compound and its analogues is defined by a variety of intermolecular interactions that guide the assembly of molecules into well-defined crystal packing motifs. The analysis of crystal structures reveals that hydrogen bonding, π-π stacking, and other weak interactions are pivotal in stabilizing the crystal lattice. rsc.org
A recurrent and prominent feature in the crystal packing of related benzamide derivatives is the formation of centrosymmetric inversion dimers. researchgate.net These dimers are typically formed through pairs of intermolecular hydrogen bonds. In compounds containing a pyridine ring, N—H⋯N hydrogen bonds are common, linking molecules into robust dimeric structures. researchgate.netresearchgate.net For example, in the crystal structure of 2-methyl-N-{[2-(pyridin-2-yl)ethyl]carbamothioyl}benzamide, molecules are linked via pairs of N—H⋯N hydrogen bonds to form these inversion dimers. researchgate.net
Table 2: Common Intermolecular Interactions in Benzamide Derivative Crystals
| Interaction Type | Description of Motif | Reference |
|---|---|---|
| N—H⋯N Hydrogen Bonding | Forms centrosymmetric inversion dimers, often with an R2²(16) graph set notation. | researchgate.netresearchgate.net |
| N—H⋯S Hydrogen Bonding | Leads to the formation of {⋯HNCS}₂ synthons, resulting in centrosymmetric dimers. | nih.gov |
| C—H⋯S Interactions | Reinforce the primary hydrogen-bonded dimers. | researchgate.net |
| C—H⋯π Interactions | Link dimers together to form extended ribbons or sheets. | researchgate.net |
| π-π Stacking | Contributes to the overall crystal packing, often in synergy with hydrogen bonds. | mdpi.com |
Investigation of Protein-Ligand Cocrystal Structures
The study of cocrystal structures provides critical insights into the binding modes of this compound derivatives with their protein targets. X-ray crystallography of protein-ligand complexes reveals the specific interactions that govern molecular recognition and binding affinity. nih.gov
For instance, cocrystal structures of benzamide-type ligands with the human T-cell-specific transcription factor (hTBD) homolog MsCI4 have demonstrated that the conformational preferences observed in the unbound state are often maintained upon binding. nih.gov Specifically, the preferred orientation of substituents, stabilized by intramolecular forces, can be preserved within the protein's binding pocket. nih.gov
Molecular docking and binding free energy calculations are complementary computational techniques used to predict and analyze binding modes, particularly when experimental structures are unavailable. mdpi.com These studies on related amide derivatives have identified key interactions, such as hydrogen bonds between the ligand and amino acid residues within bacterial or viral protein receptors. dergipark.org.tr In the case of pyridin-2-yl urea (B33335) inhibitors targeting ASK1 kinase, molecular docking successfully predicted plausible binding modes, which were further refined by absolute binding free energy calculations to correlate with experimental bioassay data. mdpi.com These computational approaches help in understanding how the ligand fits into hydrophobic pockets and forms specific polar interactions, which is essential for structure-based drug design. ebi.ac.uk
Table 3: Protein-Ligand Interaction Profile
| Target/System | Key Findings | Methods Used | Reference |
|---|---|---|---|
| MsCI4 (hTBD homolog) | The bound conformation of the benzamide ligand retains its preferred orientation. | X-ray Cocrystallography | nih.gov |
| ASK1 Kinase | Pyridin-2-yl urea analogues bind in the kinase pocket; binding modes were discriminated. | Molecular Docking, MD Simulations, Binding Free Energy Calculations | mdpi.com |
| Bacterial/Viral Receptors | Hydrogen bonds are formed between the ligand and the protein active site. | Molecular Docking | dergipark.org.tr |
| p38α MAP Kinase | Diphenylether benzamide analogues occupy a deep hydrophobic pocket. | X-ray Crystallography, Simulated Fragment Annealing | ebi.ac.uk |
Adsorption Properties in Material Science Contexts
In the field of material science, benzamide derivatives, including structures related to this compound, have been investigated for their adsorption properties, particularly as corrosion inhibitors for metals. acs.orgresearchgate.net The efficacy of these organic compounds stems from their ability to adsorb onto a metal surface, forming a protective film that isolates the metal from the corrosive medium. acs.org
The adsorption mechanism is typically a combination of physical adsorption (physisorption) and chemical adsorption (chemisorption). acs.org Physisorption involves electrostatic interactions between the charged metal surface and the protonated inhibitor molecules, while chemisorption involves the sharing of electrons between the d-orbitals of the metal atoms and the lone pair electrons of heteroatoms (such as nitrogen and oxygen) and the π-electrons of the aromatic rings present in the inhibitor molecule. acs.org
Studies on related benzamide compounds on steel surfaces in acidic media have shown that the adsorption process conforms to the Langmuir adsorption isotherm. acs.org This indicates the formation of a monolayer of the inhibitor on the metal surface. The strength and nature of this adsorption are quantified by the Gibbs free energy of adsorption (ΔG°ads), with values around -39 kJ/mol⁻¹ suggesting a mixed-mode mechanism. researchgate.net The formation of this protective organic film has been confirmed by surface analysis techniques like Scanning Electron Microscopy (SEM), which show a smoother surface morphology on the protected metal compared to the corroded one. acs.orgresearchgate.net
Advanced Applications and Future Directions in Medicinal Chemistry
Design and Synthesis of Novel Therapeutic Agents based on the N-(pyridin-2-ylcarbamoyl)benzamide Scaffold
The inherent biological potential of the this compound scaffold has spurred extensive research into the design and synthesis of novel therapeutic agents. ontosight.ai The adaptability of this chemical framework allows for the creation of a wide array of derivatives with tailored pharmacological profiles.
A notable area of investigation involves the development of glucokinase (GK) activators for the potential treatment of type 2 diabetes. Researchers have synthesized novel N-pyridin-2-yl benzamide (B126) analogues, starting from materials like 3-nitrobenzoic acid, and evaluated their ability to activate GK. nih.gov Certain synthesized molecules demonstrated significant GK activation and showed promise in preclinical models, suggesting that this scaffold can serve as a starting point for potent oral GK activators. nih.gov
Furthermore, the N-phenylbenzamide scaffold, a closely related structure, has been explored for its antiprotozoal activity . acs.org Synthesis and structure-activity relationship (SAR) studies of analogues have revealed that modifications to the central scaffold, such as the introduction of pyridine (B92270) rings, can significantly enhance activity against various parasites. acs.org For instance, the introduction of two pyridine rings in one analogue led to potent activity against Leishmania donovani. acs.org
In the realm of epilepsy treatment, N-pyridyl and pyrimidine (B1678525) benzamides have been identified as openers of KCNQ2/Q3 potassium channels . nih.gov One such compound, N-(6-chloro-pyridin-3-yl)-3,4-difluoro-benzamide, showed significant activity in animal models of epilepsy. nih.gov This highlights the scaffold's potential in developing treatments for neurological disorders.
The synthesis of these diverse analogues often involves multicomponent reactions (MCRs), which offer an efficient and straightforward method for creating complex molecules from simple starting materials. rug.nl For example, N-(pyridin-2-yl)-benzamide derivatives have been synthesized from 2-aminopyridine (B139424) and trans-β-nitrostyrene using a bimetallic metal-organic framework as a catalyst. mdpi.com
Table 1: Examples of Therapeutically Investigated N-(pyridin-2-yl)benzamide Analogs
| Compound Name | Therapeutic Target | Potential Application | Key Findings |
| N-pyridin-2-yl benzamide analogues | Glucokinase (GK) | Type 2 Diabetes | Demonstrated significant GK activation and antihyperglycemic potential in preclinical studies. nih.gov |
| N-(pyridin-2-yl)benzamide analogue | Kinetoplastid Parasites | Antiprotozoal | Introduction of two pyridine rings increased antileishmanial activity. acs.org |
| N-(6-chloro-pyridin-3-yl)-3,4-difluoro-benzamide | KCNQ2/Q3 Potassium Channels | Epilepsy | Active in rodent models of epilepsy. nih.gov |
Exploration of Dual-Target Inhibition Strategies for Enhanced Efficacy
The development of drugs that can simultaneously modulate multiple biological targets is a growing strategy in medicinal chemistry to enhance therapeutic efficacy and overcome drug resistance. nih.gov The this compound scaffold is well-suited for the design of dual-target inhibitors due to its modular nature, which allows for the incorporation of different pharmacophores.
One promising area is the development of dual kinase inhibitors for cancer therapy. nih.gov While not exclusively focused on the this compound structure, the broader class of pyrimidine-based scaffolds, which share structural similarities, has been extensively reviewed for this purpose. nih.gov The strategies often involve combining known inhibitor fragments for different kinases into a single molecule. This approach aims to create safer and more effective anticancer agents with a reduced risk of drug-drug interactions. nih.gov
In the context of Alzheimer's disease (AD), researchers have designed and synthesized benzamide-hydroxypyridinone (HPO) hybrids as multi-targeting agents. semanticscholar.org These compounds aim to simultaneously chelate iron and inhibit monoamine oxidase B (MAO-B), both of which are implicated in the pathology of AD. semanticscholar.org The design merges the pharmacophores of a lead compound with benzyloxy acetophenone (B1666503) and deferiprone. semanticscholar.org One of the synthesized hybrids exhibited potent and selective MAO-B inhibition. semanticscholar.org
The concept of dual-targeting has also been applied to develop type II kinase inhibitors with antimalarial activity. nih.gov While the initial scaffold identified was a type II kinase inhibitor, modifications, including the incorporation of a pyridine ring, were found to be crucial for antiplasmodial activity. nih.gov This suggests that the this compound scaffold could be a valuable starting point for designing dual-stage antiplasmodial agents.
Strategies for Improving Bioavailability through Rational Design
Poor bioavailability is a significant hurdle in drug development, often leading to the failure of otherwise promising therapeutic candidates. Rational design strategies are increasingly being employed to improve the pharmacokinetic properties of drug molecules, including those based on the this compound scaffold.
One common approach is the modification of the chemical structure to enhance oral absorption. For instance, in the development of glucokinase activators , researchers have modified the primary amino group on the benzamide ring by adding a substituted-sulfone fragment, a strategy known to improve oral bioavailability. researchgate.net
Another strategy involves the systematic exploration of substituents to enhance properties like water solubility and metabolic stability. In a study on pyrazolo-pyridone inhibitors , which share structural elements with the benzamide scaffold, researchers aimed to improve the poor bioavailability of a lead compound. nih.gov By making strategic substitutions, they were able to achieve a significant improvement in plasma exposure while maintaining or improving potency. nih.gov
The "Lipinski's rule of five" is a widely used guideline in drug design to predict oral bioavailability. nih.govmdpi.com This rule considers properties such as molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. nih.govmdpi.com In the design of novel indole-based caffeic acid amide derivatives , researchers used in silico predictions of pharmacokinetic properties to ensure compliance with Lipinski's rule, indicating a high potential for good oral bioavailability. mdpi.com
Furthermore, the issue of multidrug resistance (MDR) in cancer chemotherapy, often caused by the efflux pump P-glycoprotein (P-gp), can be addressed through rational design. bohrium.com Researchers are designing novel benzamide derivatives that can act as P-gp inhibitors, thereby improving the bioavailability and efficacy of co-administered anticancer drugs. bohrium.com
Table 2: Rational Design Strategies for Improved Bioavailability
| Strategy | Example Application | Outcome |
| Addition of Bioisosteric Groups | Glucokinase activators | Introduction of a sulfone fragment to improve oral bioavailability. researchgate.net |
| Systematic Substituent Exploration | Pyrazolo-pyridone inhibitors | Enhanced plasma exposure and metabolic stability. nih.gov |
| In Silico PK Property Prediction | Indole-based caffeic acid amides | Design of compounds with predicted high gastrointestinal absorption. mdpi.com |
| P-glycoprotein Inhibition | Phenyl thiophene (B33073) derivatives | Overcoming multidrug resistance and improving oral absorption of other drugs. bohrium.com |
Role in Chemical Probe Development for Target Validation
Chemical probes are essential tools in chemical biology for validating the therapeutic relevance of a biological target. uq.edu.au The this compound scaffold, with its adaptable structure, can be modified to create such probes.
A key application of chemical probes is in target identification . uq.edu.au This often involves the design and synthesis of photoaffinity probes, which can be used to covalently label their biological targets upon photoactivation. uq.edu.au For example, photoaffinity probes based on the investigational drug MCC950 were designed to identify its molecular target, the NLRP3 inflammasome. uq.edu.au Although not a direct derivative of this compound, this study demonstrates a principle that can be applied to this scaffold.
The development of probes for positron emission tomography (PET) imaging is another important area. uq.edu.au PET probes allow for the non-invasive visualization and quantification of biological targets in vivo. uq.edu.au The synthesis of radiolabeled compounds, such as [11C]MCC950, allows for the study of brain uptake and biodistribution. uq.edu.au Similarly, the this compound scaffold could be radiolabeled to create PET probes for various targets.
The concept of repurposing investigational drugs as chemical probes is a valuable strategy. uq.edu.au By understanding the limitations of a compound, such as toxicity, it can be redesigned to serve as a tool for studying biological pathways. uq.edu.au This approach could be applied to derivatives of this compound that may not be suitable as drugs but could be valuable as research tools.
Development of this compound and its Analogs as Ligands for Metal Complexes in Catalysis and Coordination Chemistry
The pyridine and benzamide moieties within the this compound structure are known to coordinate with metal ions, making this scaffold and its analogs attractive as ligands for the development of metal complexes with applications in catalysis and coordination chemistry.
The self-assembly of bis-tridentate ligands with metal ions can lead to the formation of [2 × 2] metallo-supramolecular grids . rsc.org While the synthesis of such ligands can be complex, researchers have developed straightforward routes to prepare similar structures. rsc.org These grid-like metal complexes have potential applications in materials science and catalysis.
Furthermore, the broader class of pyridine-containing ligands has been extensively used in the synthesis of metal-organic supramolecular systems . sioc-journal.cn These systems are formed through the self-assembly of organic linkers and metal ions, creating complex structures with diverse functionalities. sioc-journal.cn The this compound scaffold could serve as a versatile building block for such systems.
In the field of catalysis, metal complexes containing N-heterocyclic carbene (NHC) ligands are widely used. While not directly involving the this compound structure, the principles of ligand design for catalysis are relevant. The electronic and steric properties of the ligand play a crucial role in the activity and selectivity of the catalyst. The tunability of the this compound scaffold would allow for the fine-tuning of these properties in potential catalytic applications.
Potential for Supramolecular Systems and Molecular Sensors
The ability of the this compound scaffold to participate in hydrogen bonding and metal coordination gives it significant potential for the construction of supramolecular systems and molecular sensors.
Supramolecular gels based on pyridyl-N-oxide amides , which are structurally related to this compound, have been synthesized and characterized. mdpi.com These gels are formed through the self-assembly of the molecules via hydrogen bonding, creating a three-dimensional network that can immobilize solvent molecules. mdpi.com The properties of these gels can be tuned by modifying the functional groups and their positions. mdpi.com
The stimuli-responsive nature of these supramolecular gels makes them interesting for applications as molecular sensors . mdpi.com For example, the gel-sol transition of a pyridyl-N-oxide-based gel can be used to detect the presence of certain anions, such as cyanide. mdpi.com This suggests that this compound derivatives could be designed to act as sensors for specific analytes.
The formation of metal-organic supramolecular systems through subcomponent self-assembly is another area of interest. sioc-journal.cn This approach allows for the rapid construction of complex architectures from simple building blocks. sioc-journal.cn The this compound scaffold, with its multiple coordination sites, could be a valuable component in the design of such systems, leading to materials with novel properties and functions.
Q & A
Basic: What are the standard synthetic routes for N-(pyridin-2-ylcarbamoyl)benzamide, and how can reaction conditions be optimized?
Answer:
The compound is typically synthesized via a two-step process:
Formation of an isocyanate intermediate : Reacting benzoyl chloride with potassium thiocyanate in acetone generates an intermediate, followed by condensation with 2-aminopyridine .
Purification : Column chromatography or recrystallization ensures high purity. Yield optimization requires strict control of temperature (reflux conditions) and stoichiometric ratios of reagents. IR spectroscopy and elemental analysis are critical for confirming structural integrity .
Basic: What spectroscopic and crystallographic methods are essential for characterizing this compound?
Answer:
- IR Spectroscopy : Identifies characteristic bands for carbonyl (C=O, ~1650–1700 cm⁻¹) and thiourea (C=S, ~1200–1250 cm⁻¹) groups .
- NMR : ¹H/¹³C NMR resolves substituent effects on aromatic protons and confirms pyridine ring integration .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) are used for structure refinement. Charge-flipping algorithms (SUPERFLIP) resolve phase problems in single-crystal studies .
Advanced: How can computational methods predict the biological activity of this compound derivatives?
Answer:
- Molecular Docking : Tools like AutoDock Vina model interactions with target proteins (e.g., kinases). Pyridine and benzamide moieties often bind ATP pockets via hydrogen bonding .
- QSAR Models : Correlate substituent electronic parameters (Hammett constants) with bioactivity. Thioamide groups enhance lipophilicity, impacting membrane permeability .
- MD Simulations : Assess binding stability over time (e.g., 100 ns trajectories) to prioritize derivatives for synthesis .
Advanced: How should researchers resolve contradictions in bioactivity data between this compound and structurally similar compounds?
Answer:
- Comparative SAR Analysis : Map substituent effects. For example, replacing pyridin-2-yl with thiazole (as in N-(thiazol-2-yl)benzamide) alters steric bulk, affecting target affinity .
- Dose-Response Studies : Use six biological replicates and ANOVA with Duncan’s test to validate IC₅₀ discrepancies .
- Target Profiling : Employ kinome-wide screens to identify off-target interactions that may explain variability .
Basic: What are the primary applications of this compound in medicinal chemistry?
Answer:
- Antimicrobial Agents : Derivatives exhibit Gram-positive bacterial inhibition via membrane disruption (MIC = 8–32 µg/mL) .
- Kinase Inhibitors : The pyridine-carbamoyl scaffold mimics ATP, making it a candidate for EGFR or CDK2 inhibition .
- Pharmacological Probes : Used to study enzyme allostery or protein-protein interactions in vitro .
Advanced: What strategies mitigate challenges in crystallizing this compound derivatives?
Answer:
- Solvent Screening : Use high-throughput vapor diffusion with PEG-based precipitants. Acetone/water mixtures often yield suitable crystals .
- Twinned Data Refinement : SHELXL’s TWIN/BASF commands correct for pseudo-merohedral twinning .
- Low-Temperature Data Collection : Reduces thermal motion artifacts, improving resolution (<1.0 Å) .
Basic: How do researchers ensure synthetic reproducibility for this compound analogs?
Answer:
- Protocol Standardization : Document reaction times, solvent grades, and drying methods (e.g., MgSO₄ vs. molecular sieves) .
- QC Metrics : Monitor reaction progress via TLC (Rf = 0.3 in ethyl acetate/hexane) and HPLC purity (>95%) .
- Batch Records : Include detailed logs of reagent lot numbers and ambient conditions (humidity/temperature) .
Advanced: What mechanistic insights explain the anticancer activity of this compound derivatives?
Answer:
- Apoptosis Induction : Caspase-3/7 activation confirmed via fluorometric assays (e.g., 2.5-fold increase at 10 µM) .
- Cell Cycle Arrest : Flow cytometry shows G1/S phase blockade in MCF-7 cells, linked to cyclin D1 downregulation .
- ROS Generation : DCFH-DA assays reveal oxidative stress as a secondary mechanism (EC₅₀ = 15 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
